

Microbiological Eradication Rates of Ceftolozane/Tazobactam

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Compound Focus: Ceftolozane Sulfate

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Infection Type / Pathogen	Comparison / Context	Eradication Rate (%)	Key Findings & Context
Complicated Urinary Tract Infection (cUTI) & Acute Pyelonephritis [1] vs. Levofloxacin (mMITT population) C/T: 80.4% Levofloxacin: 72.1% C/T was statistically superior to levofloxacin for microbiological eradication in a Phase III (ASPECT-cUTI) trial [1]. <i>Pseudomonas aeruginosa</i> (in vitro) [2] Overall activity against collected isolates 84.4% - 99% Demonstrates high baseline activity [2]. <i>P. aeruginosa</i> (in vitro) [2] Ceftazidime-resistant isolates 77.7% - 94.5% Retains activity against a majority of resistant isolates [2]. <i>P. aeruginosa</i> (in vitro) [2] Meropenem-resistant isolates 70.3% - 92.8% Shows significant activity against carbapenem-resistant strains [2]. <i>P. aeruginosa</i> (in vitro) [2] Colistin-resistant isolates 89.5% - 93.5% Active against isolates resistant to last-resort antibiotics [2]. <i>Escherichia coli</i> (in vitro) [2] Overall activity 94.5% - 99.3% Highly effective [2]. <i>E. coli</i> (in vitro) [2] ESBL-positive isolates 93.4% - 95.7% Maintains high efficacy against common resistant phenotypes [2]. <i>Klebsiella pneumoniae</i> (in vitro) [2] Overall activity 82.7% - 89.1% Moderate to good activity [2]. <i>K. pneumoniae</i> (in vitro) [2] ESBL-positive isolates 41.8% - 78.7% Efficacy is lower and more variable against ESBL-positive <i>K. pneumoniae</i> [2]. <i>K. pneumoniae</i> (in vitro) [2] Meropenem-resistant isolates 1.4% - 4% Largely ineffective against KPC-producing carbapenem-resistant strains [2].			

Key Experimental Methodologies

The data in the table above is supported by rigorous experimental designs. Here are the methodologies for some of the key studies cited.

- **ASPECT-cUTI Clinical Trial (cUTI and Pyelonephritis) [1]:** This was a **multicenter, double-blind, double-dummy, randomized controlled trial (RCT)**. Adults with cUTI or acute pyelonephritis received either IV C/T (1 g/0.5 g every 8 hours) or IV levofloxacin (750 mg once daily) for 7 days. The primary outcome was **composite cure** (clinical cure + microbiological eradication) at the test-of-cure visit (5-9 days after the last dose). Microbiological eradication was defined as the absence of all baseline uropathogens from the urine [1].
- **In Vitro Susceptibility Studies [2]:** These studies analyze the **minimum inhibitory concentration (MIC)** of C/T for thousands of clinical bacterial isolates collected from hospitals globally. The MIC is the lowest concentration of an antibiotic that inhibits visible bacterial growth. Isolates are classified as susceptible or resistant based on breakpoints established by standards organizations (e.g., EUCAST, CLSI). The eradication rates are calculated as the **percentage of isolates that fall within the susceptible range** [2].
- **Experimental Pneumonia Model (Neutropenic Rabbits) [3]:** This pre-clinical study investigated C/T's efficacy in a severe infection model. **Persistently neutropenic rabbits** were infected via direct endotracheal inoculation with well-characterized *P. aeruginosa* strains. The rabbits were treated with human-equivalent doses of C/T every 4 hours for 12 days. The key efficacy measures were the **reduction in bacterial density (CFU/g) in lung tissue and bronchoalveolar lavage (BAL) fluid** compared to untreated controls [3].

Comparative Effectiveness in Resistant Infections

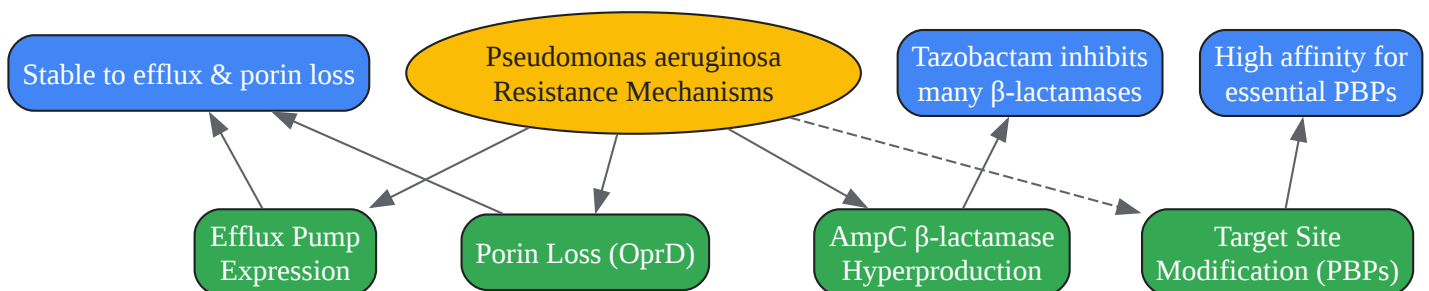
Recent real-world studies directly compare C/T against other advanced antibiotics for tough-to-treat infections, moving beyond simple eradication rates to broader clinical outcomes.

- **C/T vs. Ceftazidime/Avibactam (CZA) for MDR *P. aeruginosa* Pneumonia:** A 2024 large, retrospective study compared early use of C/T and CZA in hospitalized, non-COVID-19 patients with MDR *P. aeruginosa* pneumonia. It found that the C/T group had a **significantly lower rate of recurrent pneumonia (7.9% vs. 18.0%)** and lower pneumonia-related 60-day readmissions. A separate 2025 multicenter study (CACTUS) found that C/T treatment resulted in **higher clinical**

success rates at day 30 compared to CZA (63% vs. 51%) for MDR *P. aeruginosa* pneumonia [4] [5].

- **C/T vs. Older, Toxic Agents:** A 2022 comparative effectiveness study in the Veterans Affairs healthcare system evaluated C/T against traditional regimens based on **aminoglycosides or polymyxins** for MDR *P. aeruginosa* infections. After adjusting for confounders, the study found that **inpatient mortality was significantly lower in the C/T group (15.8% vs. 27.7%)** [6].

The following diagram illustrates the key pathways through which *Pseudomonas aeruginosa* develops resistance to antibiotics, and how ceftolozane/tazobactam counteracts them.



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Interpretation Guide for Professionals

When evaluating this data for R&D and clinical decisions, please consider:

- **Efficacy vs. Resistance Patterns:** C/T is highly effective against MDR *P. aeruginosa*, including strains resistant to ceftazidime, meropenem, and piperacillin/tazobactam, due to its stability against common resistance mechanisms like efflux pumps and AmpC β-lactamases [2].
- **Spectrum Limitations:** C/T is not a carbapenem-sparing option for infections caused by *K. pneumoniae* carbapenemase (KPC)-producing or metallo-β-lactamase (MBL)-producing Enterobacterales, as it is not effective against these enzymes [2].
- **Real-World Context:** High microbiological eradication rates in clinical trials translate into positive real-world clinical outcomes, such as lower recurrence and mortality, especially when compared to older, more toxic therapies [4] [5] [6].

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